molecular formula C25H24N2O2S2 B290290 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B290290
M. Wt: 448.6 g/mol
InChI Key: PZWKYJOOUSYJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one, also known as BTP-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. BTP-2 belongs to the family of thieno[2,3-d]pyrimidin-4-one derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one acts as a selective inhibitor of the CRAC channel, which is responsible for the influx of calcium ions into cells. The inhibition of CRAC channels by 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one leads to a decrease in intracellular calcium levels, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been found to exhibit several biochemical and physiological effects. In cancer cells, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one induces cell cycle arrest and apoptosis by inhibiting the function of the CRAC channel. 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, which leads to the inhibition of the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is its selectivity towards the CRAC channel, which makes it a promising therapeutic agent for cancer and other diseases. However, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has some limitations for lab experiments. For instance, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has a relatively short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One of the areas of interest is the development of more potent and selective inhibitors of the CRAC channel. Another direction is the investigation of the potential of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of new formulations of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one that enhance its solubility and stability could improve its effectiveness in vivo. Overall, the research on 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has the potential to lead to the development of new and effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the condensation of 2-amino-4-methoxybenzoic acid with 2,3-dichloronaphthalene in the presence of potassium carbonate, followed by the reaction with butyl mercaptan and thioacetic acid. The resulting product is then subjected to cyclization with sulfuric acid to yield 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one.

Scientific Research Applications

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one exhibits potent antitumor activity by inhibiting the function of the calcium release-activated calcium channel (CRAC) in cancer cells. 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), which is a key mediator of inflammation.

properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C25H24N2O2S2/c1-3-4-15-30-25-26-23-21(24(28)27(25)17-10-12-18(29-2)13-11-17)20-14-9-16-7-5-6-8-19(16)22(20)31-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3

InChI Key

PZWKYJOOUSYJIX-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.